molecular formula C8H12Cl2N4 B180721 3-Chloro-6-piperazinopyridazine Hydrochloride CAS No. 100241-11-0

3-Chloro-6-piperazinopyridazine Hydrochloride

Cat. No.: B180721
CAS No.: 100241-11-0
M. Wt: 235.11 g/mol
InChI Key: NMDKBLUVQLFFOA-UHFFFAOYSA-N
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Description

3-Chloro-6-piperazinopyridazine Hydrochloride is a chemical compound with the molecular formula C8H12Cl2N4 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-piperazinopyridazine Hydrochloride typically involves the reaction of 3-chloropyridazine with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound with higher oxidation states.

    Reduction Products: Reduced forms of the compound with lower oxidation states.

Scientific Research Applications

3-Chloro-6-piperazinopyridazine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-piperazinopyridazine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-Chloro-6-hydrazinopyridazine: Another derivative of pyridazine with similar chemical properties.

    3-Chloro-6-methylpyridazine: A methyl-substituted derivative with distinct reactivity.

    3-Chloro-6-aminopyridazine: An amino-substituted derivative with unique biological activities.

Uniqueness: 3-Chloro-6-piperazinopyridazine Hydrochloride is unique due to the presence of the piperazine ring, which imparts specific chemical and biological properties. This structural feature makes it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

3-chloro-6-piperazin-1-ylpyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4.ClH/c9-7-1-2-8(12-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDKBLUVQLFFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481818
Record name 3-Chloro-6-piperazinopyridazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100241-11-0
Record name 3-Chloro-6-piperazinopyridazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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